molecular formula C9H16O4 B8761307 Ethyl 2-(4-hydroxyoxan-4-yl)acetate CAS No. 401811-99-2

Ethyl 2-(4-hydroxyoxan-4-yl)acetate

Cat. No.: B8761307
CAS No.: 401811-99-2
M. Wt: 188.22 g/mol
InChI Key: OPOXIVCDRICEEV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyoxan-4-yl)acetate is an ester derivative featuring a tetrahydropyran-4-ol (4-hydroxyoxane) moiety attached to the α-carbon of an ethyl acetate backbone. Its molecular formula is C₉H₁₆O₄, with a molecular weight of 188.22 g/mol . The compound’s structure combines a cyclic ether ring with a hydroxyl group, conferring unique polarity and hydrogen-bonding capabilities.

Properties

CAS No.

401811-99-2

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 2-(4-hydroxyoxan-4-yl)acetate

InChI

InChI=1S/C9H16O4/c1-2-13-8(10)7-9(11)3-5-12-6-4-9/h11H,2-7H2,1H3

InChI Key

OPOXIVCDRICEEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCOCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-(4-hydroxyoxan-4-yl)acetate with seven analogs, highlighting molecular features, synthesis methods, and inferred applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications/Notes
This compound C₉H₁₆O₄ 188.22 Tetrahydropyran-4-ol, ester Esterification (inferred) Organic synthesis intermediate
Ethyl 4-methylphenoxyacetate C₁₁H₁₄O₃ 194.23 Phenoxy, ester Esterification/condensation Food additives, pharmaceuticals
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Phenyl, β-ketoester Claisen condensation Precursor for heterocycles (e.g., imidazoles)
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 256.68 Chlorophenoxy, β-ketoester Condensation with chlorophenol Agrochemical intermediates
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate C₁₄H₁₅NO₃S 277.34 Thiazole, methoxyphenyl, ester Cyclization reactions Anticancer/antimicrobial research
Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate C₁₂H₁₃NO₅ 251.24 Benzoxazine, ester Multi-step benzoxazine synthesis Medicinal chemistry scaffolds
Ethyl-4(2-Phthalimido Ethoxy)Acetoacetate C₁₆H₁₇NO₆ 319.31 Phthalimide, β-ketoester Alkylation of phthalimide derivatives Peptide synthesis
Key Observations:

Hydrogen Bonding vs. Lipophilicity: this compound’s hydroxyl group enhances water solubility compared to lipophilic analogs like Ethyl 4-methylphenoxyacetate (phenoxy group) . Chlorophenoxy () and thiazole () substituents increase hydrophobicity, favoring membrane permeability in bioactive compounds .

Synthetic Complexity: Simple esters (e.g., Ethyl 4-methylphenoxyacetate) are synthesized via direct esterification, while heterocyclic derivatives (e.g., benzoxazines, thiazoles) require multi-step cyclization .

Biological Relevance :

  • β-Ketoesters (e.g., Ethyl 2-phenylacetoacetate) are pivotal in synthesizing imidazoles and triazoles with reported antimicrobial activity .
  • Thiazole-containing analogs () show promise in targeting cancer pathways due to heterocyclic bioactivity .

Physicochemical and Toxicological Data

  • Ethyl Acetate Backbone : Ethyl acetate itself exhibits moderate toxicity in zebrafish embryos (LC₅₀ = 0.2% concentration) . Substitutents like chlorine () or phthalimide () may alter toxicity profiles, though specific data for this compound are lacking.
  • Polarity: The hydroxyl group in this compound likely reduces logP (octanol-water partition coefficient) compared to non-polar analogs, influencing pharmacokinetics .

Crystallographic and Analytical Tools

  • Spectroscopic techniques (e.g., IR, NMR) referenced in are critical for characterizing these compounds .

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